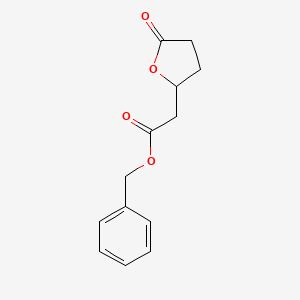
Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a tetrahydrofuran ring, which is further substituted with an oxo group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate typically involves the esterification of 5-oxotetrahydrofuran-2-yl acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Benzyl2-(5-carboxytetrahydrofuran-2-yl)acetate.
Reduction: Benzyl2-(5-hydroxytetrahydrofuran-2-yl)acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester moiety can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The tetrahydrofuran ring and benzyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate
- Benzyl 2-(oxetan-3-ylidene)acetate
Uniqueness
Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable molecule for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
benzyl 2-(5-oxooxolan-2-yl)acetate |
InChI |
InChI=1S/C13H14O4/c14-12-7-6-11(17-12)8-13(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
WWRDLDXANZPVBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















